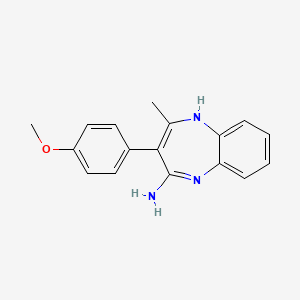
3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a ketone or aldehyde.
Introduction of the 4-Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazepine core, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can be performed on the aromatic rings, introducing different functional groups and thereby modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogenated or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound’s interactions with biological systems can be studied to understand its pharmacological effects.
Medicine: Research into its potential therapeutic uses, such as anxiolytic or anticonvulsant properties, is ongoing.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine involves its interaction with the central nervous system. It likely acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the GABAergic neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is unique due to the presence of the 4-methoxyphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific chemical structure allows for unique interactions with biological targets, potentially leading to different therapeutic effects or side effect profiles.
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C17H17N3O/c1-11-16(12-7-9-13(21-2)10-8-12)17(18)20-15-6-4-3-5-14(15)19-11/h3-10,19H,1-2H3,(H2,18,20) |
Clave InChI |
JMUJHWWJPZLDPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)
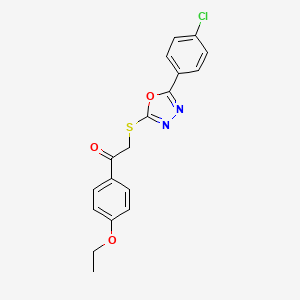
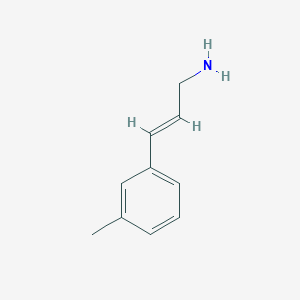
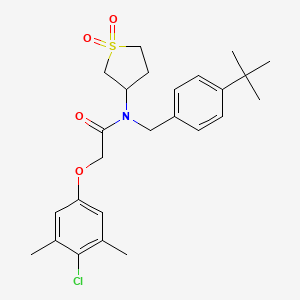
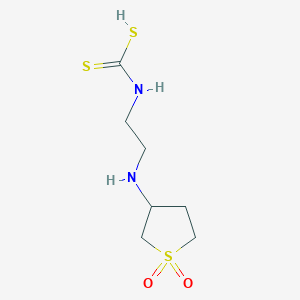
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)

![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)
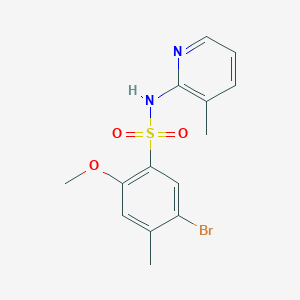
![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
![7-[4-(propan-2-yl)phenyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097199.png)
![N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide](/img/structure/B15097206.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)
